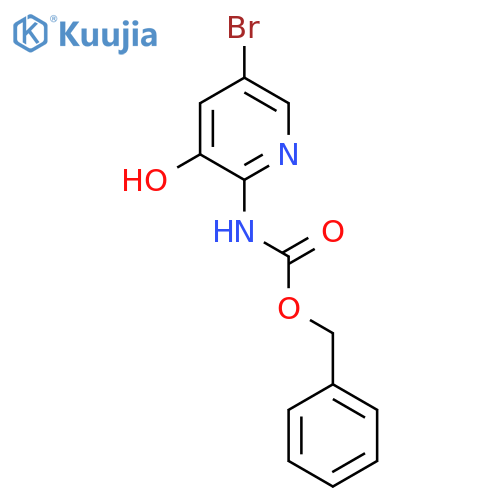Cas no 1622162-54-2 (benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate)

1622162-54-2 structure
商品名:benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate
benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- 1622162-54-2
- SCHEMBL16609927
- EN300-28294300
- benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate
-
- インチ: 1S/C13H11BrN2O3/c14-10-6-11(17)12(15-7-10)16-13(18)19-8-9-4-2-1-3-5-9/h1-7,17H,8H2,(H,15,16,18)
- InChIKey: OXCNMNBQBNGHFA-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(=C1)O)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 321.99530g/mol
- どういたいしつりょう: 321.99530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28294300-0.5g |
benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate |
1622162-54-2 | 95.0% | 0.5g |
$370.0 | 2025-03-19 | |
| Enamine | EN300-28294300-0.1g |
benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate |
1622162-54-2 | 95.0% | 0.1g |
$339.0 | 2025-03-19 | |
| Enamine | EN300-28294300-0.25g |
benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate |
1622162-54-2 | 95.0% | 0.25g |
$354.0 | 2025-03-19 | |
| Enamine | EN300-28294300-1.0g |
benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate |
1622162-54-2 | 95.0% | 1.0g |
$385.0 | 2025-03-19 | |
| Enamine | EN300-28294300-1g |
benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate |
1622162-54-2 | 1g |
$385.0 | 2023-09-08 | ||
| Enamine | EN300-28294300-5g |
benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate |
1622162-54-2 | 5g |
$1115.0 | 2023-09-08 | ||
| Enamine | EN300-28294300-10g |
benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate |
1622162-54-2 | 10g |
$1654.0 | 2023-09-08 | ||
| Enamine | EN300-28294300-10.0g |
benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate |
1622162-54-2 | 95.0% | 10.0g |
$1654.0 | 2025-03-19 | |
| Enamine | EN300-28294300-2.5g |
benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate |
1622162-54-2 | 95.0% | 2.5g |
$754.0 | 2025-03-19 | |
| Enamine | EN300-28294300-5.0g |
benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate |
1622162-54-2 | 95.0% | 5.0g |
$1115.0 | 2025-03-19 |
benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate 関連文献
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
1622162-54-2 (benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate) 関連製品
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 61389-26-2(Lignoceric Acid-d4)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
